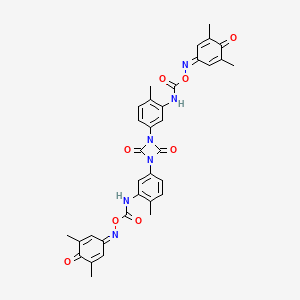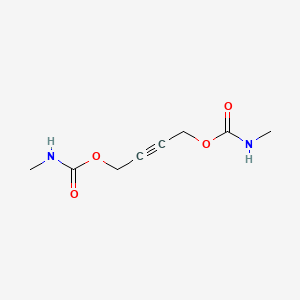
But-2-yne-1,4-diyl bis(methylcarbamate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
But-2-yne-1,4-diyl bis(methylcarbamate) is an organic compound with the molecular formula C8H10N2O4 It is a derivative of but-2-yne-1,4-diol, where the hydroxyl groups are replaced by methylcarbamate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of but-2-yne-1,4-diyl bis(methylcarbamate) typically involves the reaction of but-2-yne-1,4-diol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the bis(methylcarbamate) derivative. The general reaction scheme is as follows:
But-2-yne-1,4-diol+2Methyl isocyanate→But-2-yne-1,4-diyl bis(methylcarbamate)
Industrial Production Methods
In an industrial setting, the production of but-2-yne-1,4-diyl bis(methylcarbamate) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to enhance the efficiency and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
But-2-yne-1,4-diyl bis(methylcarbamate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The methylcarbamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
But-2-yne-1,4-diyl bis(methylcarbamate) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which but-2-yne-1,4-diyl bis(methylcarbamate) exerts its effects involves the interaction with specific molecular targets. The alkyne group can participate in cycloaddition reactions, while the methylcarbamate groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
But-2-yne-1,4-diol: The parent compound with hydroxyl groups instead of methylcarbamate groups.
But-2-yne-1,4-diyl bis(ethylcarbamate): A similar compound with ethylcarbamate groups.
But-2-yne-1,4-diyl bis(phenylcarbamate): A derivative with phenylcarbamate groups.
Uniqueness
But-2-yne-1,4-diyl bis(methylcarbamate) is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of methylcarbamate groups enhances its solubility and potential for hydrogen bonding, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
56613-47-9 |
|---|---|
Molekularformel |
C8H12N2O4 |
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
4-(methylcarbamoyloxy)but-2-ynyl N-methylcarbamate |
InChI |
InChI=1S/C8H12N2O4/c1-9-7(11)13-5-3-4-6-14-8(12)10-2/h5-6H2,1-2H3,(H,9,11)(H,10,12) |
InChI-Schlüssel |
JDZIEGPGDJDZSB-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OCC#CCOC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


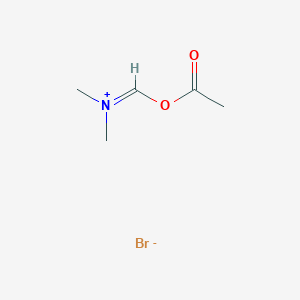
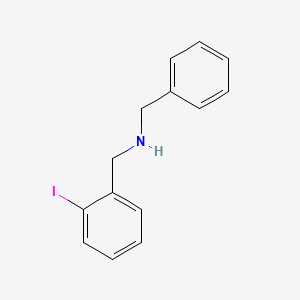

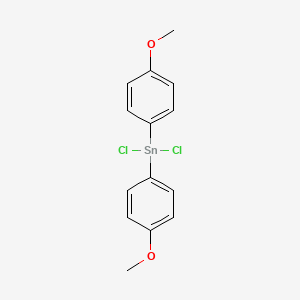
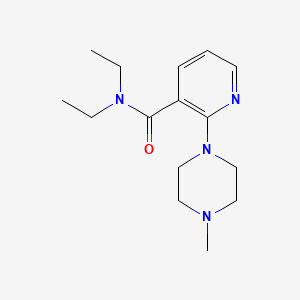


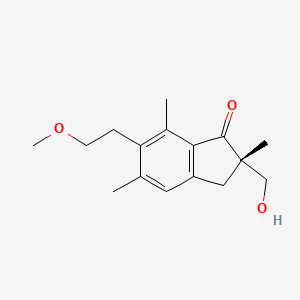
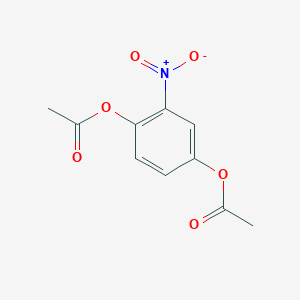
methanone](/img/structure/B14644315.png)
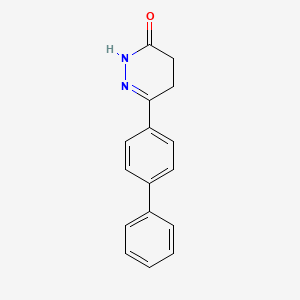
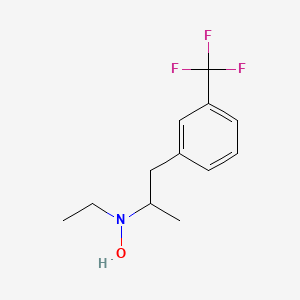
![Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14644321.png)
